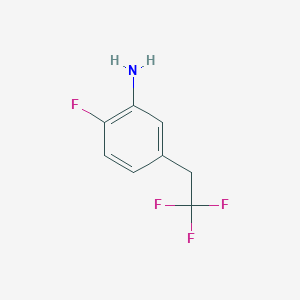
3-(p-Tolyloxy)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Tolyloxy)cyclobutanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It consists of a cyclobutane ring substituted with an amine group and a p-tolyloxy group, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyloxy)cyclobutanamine can be achieved through several methods. One common approach involves the Mannich reaction, where 1-(p-tolyloxy)-3-(propylsulfanyl)propane-2-ol reacts with formaldehyde and secondary amines at 45-50°C for 3-4 hours, yielding aminomethoxy derivatives . Another method involves the one-pot multicomponent reaction of phenol, malononitrile, and aldehyde in the presence of a ZnO2/methanol-water system under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated systems could enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Tolyloxy)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine and p-tolyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various aminomethoxy derivatives, oxides, and substituted cyclobutanamines, depending on the reagents and conditions used .
Applications De Recherche Scientifique
3-(p-Tolyloxy)cyclobutanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(p-Tolyloxy)cyclobutanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites, while the p-tolyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(p-Tolyloxy)-3-(propylsulfanyl)propane: This compound shares the p-tolyloxy group and has similar synthetic routes.
Dimethyl 3-amino-4-(p-tolyloxy)-[1,1’-biaryl]-2,6-dicarboxylate: Another compound with a p-tolyloxy group, used in antimicrobial applications.
Uniqueness
3-(p-Tolyloxy)cyclobutanamine is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
1631027-10-5 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-(4-methylphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-10(5-3-8)13-11-6-9(12)7-11/h2-5,9,11H,6-7,12H2,1H3 |
Clé InChI |
YMNVFTIVKLYQAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



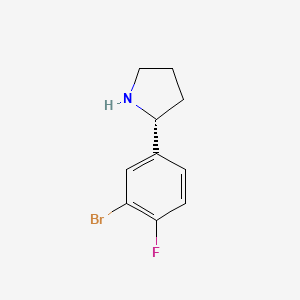
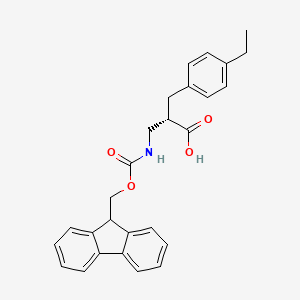
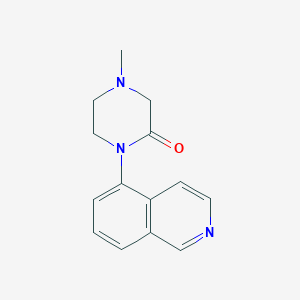
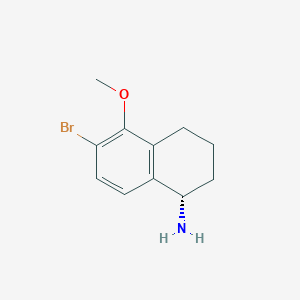


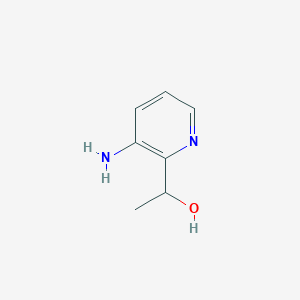

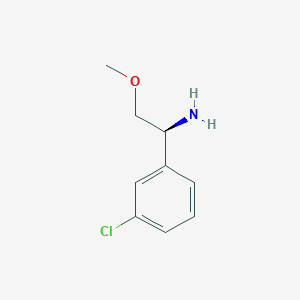
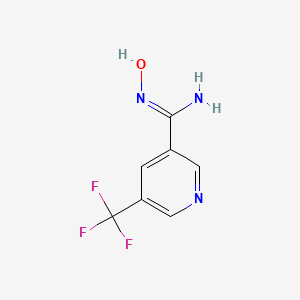
![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)

